molecular formula C15H15N3O4S B5173268 4,5-DIMETHYL-2-{[2-(2-NITROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

4,5-DIMETHYL-2-{[2-(2-NITROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

Cat. No.: B5173268
M. Wt: 333.4 g/mol
InChI Key: FWKKHQITMKAKRC-UHFFFAOYSA-N
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Description

4,5-DIMETHYL-2-{[2-(2-NITROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with dimethyl, nitrophenyl, and acylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL-2-{[2-(2-NITROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Acylation: The attachment of an acyl group to the amino group.

    Cyclization: Formation of the thiophene ring through cyclization reactions.

    Substitution: Introduction of dimethyl groups to the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

4,5-DIMETHYL-2-{[2-(2-NITROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL-2-{[2-(2-NITROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl and acylamino groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-DIMETHYL-2-NITROPHENYL ISOCYANATE
  • 4,5-DIMETHYL-2-NITROPHENYL DISULFANYL
  • 4,5-DIMETHYL-2-NITROPHENYL FURAMIDE

Uniqueness

4,5-DIMETHYL-2-{[2-(2-NITROPHENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is unique due to the combination of its functional groups and the thiophene ring. This combination imparts specific chemical reactivity and biological activity that is distinct from other similar compounds.

Properties

IUPAC Name

4,5-dimethyl-2-[[2-(2-nitrophenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S/c1-8-9(2)23-15(13(8)14(16)20)17-12(19)7-10-5-3-4-6-11(10)18(21)22/h3-6H,7H2,1-2H3,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKKHQITMKAKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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